molecular formula C14H10BrN3O2 B2864538 N-(4-(1H-pyrazol-3-yl)phenyl)-5-bromofuran-2-carboxamide CAS No. 1210862-59-1

N-(4-(1H-pyrazol-3-yl)phenyl)-5-bromofuran-2-carboxamide

Cat. No. B2864538
CAS RN: 1210862-59-1
M. Wt: 332.157
InChI Key: VJWTXOBHILDUQB-UHFFFAOYSA-N
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Description

The compound “N-(4-(1H-pyrazol-3-yl)phenyl)-5-bromofuran-2-carboxamide” is a complex organic molecule that contains a pyrazole ring, a phenyl ring, and a furan ring. Pyrazoles are a class of compounds that have a five-membered ring with two nitrogen atoms . They are known to exhibit a range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a furan ring. The pyrazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles, which are part of the compound, are known to react with various substances. For example, they can react with potassium borohydride to form a class of ligands known as scorpionates .

Scientific Research Applications

Antifungal Activity

Research has demonstrated the synthesis and evaluation of pyrazole derivatives, showcasing their antifungal capabilities. These compounds, through an in vitro mycelia growth inhibition assay, have shown moderate to excellent activities against several phytopathogenic fungi. The structure-activity relationships developed from these studies provide insights into the chemical modifications that enhance antifungal efficacy (Du et al., 2015).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications. These compounds have undergone screenings for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting their relevance in the development of new anticancer therapies (Rahmouni et al., 2016).

Synthetic Chemistry and Biological Evaluation

The synthesis of pyrazole derivatives extends to exploring their utility in heterocyclic synthesis, leading to the development of polyfunctionalized heterocyclic compounds with pharmacological interest. Such synthetic methodologies contribute to the broader field of drug discovery, enabling the creation of molecules with tailored biological activities (El‐Mekabaty, 2014).

Antibacterial Evaluation

Some pyrazole derivatives have been synthesized and assessed for their antibacterial efficacy, offering a promising avenue for the development of new antimicrobial agents. These studies focus on the structural determinants necessary for achieving potent antibacterial activity, guiding future antibiotic drug development efforts (Pitucha et al., 2011).

properties

IUPAC Name

5-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-13-6-5-12(20-13)14(19)17-10-3-1-9(2-4-10)11-7-8-16-18-11/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWTXOBHILDUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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